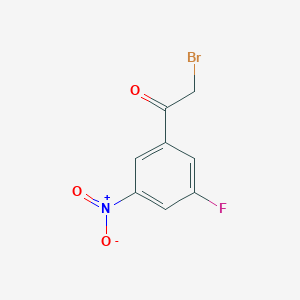
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone is an organic compound that belongs to the class of alpha-bromoketones. This compound is characterized by the presence of a bromine atom attached to the alpha position of the ethanone group, along with a fluorine and nitro group attached to the phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 3-fluoro-5-nitroacetophenone using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position .
Analyse Chemischer Reaktionen
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bromine, acetic acid, chloroform, hydrogen gas, and potassium permanganate .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions with biological molecules. The nitro and fluorine groups can also influence the compound’s reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone can be compared with other similar compounds such as:
- 2-Bromo-1-(3-fluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(3-chloro-5-nitrophenyl)ethanone
- 2-Bromo-1-(3-fluoro-5-methylphenyl)ethanone
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can affect their chemical reactivity, physical properties, and biological activity .
Eigenschaften
Molekularformel |
C8H5BrFNO3 |
|---|---|
Molekulargewicht |
262.03 g/mol |
IUPAC-Name |
2-bromo-1-(3-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-8(12)5-1-6(10)3-7(2-5)11(13)14/h1-3H,4H2 |
InChI-Schlüssel |
NPTMLQSAMQAWAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)


![5-(2-chlorophenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12444859.png)


![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)

![3-Chlorobenzo[b]thiophen-4-ol](/img/structure/B12444890.png)




